An In-depth Technical Guide to 2,6-Dimethoxy-benzamidine: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2,6-Dimethoxy-benzamidine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-benzamidine is a synthetically valuable organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid structure, featuring a benzamidine core flanked by two methoxy groups, provides a unique scaffold for the design of targeted therapeutic agents. The benzamidine moiety is a well-established pharmacophore known for its ability to interact with serine proteases, a class of enzymes implicated in a multitude of physiological and pathological processes. The strategic placement of the methoxy groups at the 2 and 6 positions of the phenyl ring influences the compound's electronic properties and steric hindrance, which can be leveraged to achieve selectivity and potency in drug design. This technical guide provides a comprehensive overview of 2,6-dimethoxy-benzamidine, covering its chemical properties, synthesis, spectroscopic characterization, and potential applications in drug development.
Chemical Properties
A thorough understanding of the fundamental chemical properties of 2,6-Dimethoxy-benzamidine is essential for its effective use in research and development.
| Property | Value | Source |
| Chemical Name | 2,6-dimethoxybenzenecarboximidamide | [1] |
| Synonyms | 2,6-Dimethoxy-benzamidine, 2,6-dimethoxybenzimidamide | [1] |
| CAS Number | 885957-17-5 (free base) | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.21 g/mol | [1] |
| Appearance | Light yellow solid (hydrochloride salt) | |
| Purity | Typically >95% |
Synthesis of 2,6-Dimethoxy-benzamidine
The synthesis of 2,6-Dimethoxy-benzamidine is most commonly achieved through the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily transformed into amidines.[2][3] The starting material for this synthesis is 2,6-dimethoxybenzonitrile.
Experimental Protocol: Synthesis via the Pinner Reaction
This protocol details the conversion of 2,6-dimethoxybenzonitrile to 2,6-dimethoxy-benzamidine hydrochloride.
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)
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Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 2,6-dimethoxybenzonitrile (1 equivalent) in anhydrous ethanol (or methanol) and a co-solvent such as anhydrous diethyl ether or dichloromethane. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution to 0°C using an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution with vigorous stirring. The reaction is typically monitored by the precipitation of the white imidate hydrochloride salt, also known as the Pinner salt. Continue the HCl addition until the starting material is consumed (monitored by Thin Layer Chromatography).
-
Isolation: Once the reaction is complete, the precipitated Pinner salt is collected by filtration, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the nitrile starting material and the imidate intermediate, leading to the formation of unwanted amides and carboxylic acids, respectively. Therefore, the use of anhydrous solvents and a dry atmosphere is critical for high yields.
-
Low Temperature: The reaction is performed at 0°C to control the exothermicity of the reaction between the nitrile and HCl gas and to minimize potential side reactions.
-
HCl Gas: Gaseous HCl is used to provide the acidic conditions necessary to activate the nitrile group for nucleophilic attack by the alcohol.
Step 2: Ammonolysis of the Imidate Hydrochloride to form 2,6-Dimethoxy-benzamidine Hydrochloride
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Preparation: Suspend the isolated Pinner salt in a solution of anhydrous ethanol (or methanol).
-
Reaction: Cool the suspension to 0°C and bubble anhydrous ammonia gas through the mixture with stirring. Alternatively, a solution of ammonia in an alcohol can be used. The reaction progress can be monitored by the dissolution of the Pinner salt and the subsequent precipitation of ammonium chloride.
-
Work-up and Isolation: After the reaction is complete, the ammonium chloride byproduct is removed by filtration. The filtrate, containing the desired 2,6-dimethoxy-benzamidine, is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 2,6-dimethoxy-benzamidine hydrochloride salt.
Causality Behind Experimental Choices:
-
Ammonia: Ammonia acts as the nitrogen source to convert the imidate intermediate into the final amidine product.
-
Anhydrous Conditions: Similar to the first step, anhydrous conditions are maintained to prevent hydrolysis of the imidate.
Caption: Interaction of 2,6-Dimethoxy-benzamidine with a Serine Protease.
Scaffold for Medicinal Chemistry
Beyond its potential as a direct inhibitor, 2,6-dimethoxy-benzamidine serves as a versatile building block in medicinal chemistry. Its functional groups, the amidine and the aromatic ring, can be readily modified to synthesize a library of derivatives with diverse pharmacological properties. The methoxy groups can be demethylated to hydroxyl groups, providing sites for further functionalization. The amidine can be incorporated into more complex heterocyclic systems. This chemical tractability makes 2,6-dimethoxy-benzamidine an attractive starting point for the discovery of novel drug candidates targeting a wide range of diseases. [4][5]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2,6-Dimethoxy-benzamidine is not readily available, general safety precautions for benzamidine derivatives should be followed.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: Benzamidine derivatives can be harmful if swallowed and may cause skin and eye irritation. In case of exposure, seek immediate medical attention.
Conclusion
2,6-Dimethoxy-benzamidine is a compound with significant potential in the realm of drug discovery and development. Its synthesis via the well-established Pinner reaction is straightforward, and its structure offers multiple points for diversification. The core benzamidine moiety provides a strong foundation for the design of serine protease inhibitors, while the overall molecular framework serves as a valuable scaffold for medicinal chemistry exploration. Further research into the specific biological activities and structure-activity relationships of 2,6-dimethoxy-benzamidine and its derivatives is warranted to fully unlock its therapeutic potential. This guide provides the foundational knowledge for researchers to confidently work with and explore the possibilities of this intriguing molecule.
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